methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
Description
methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
methyl 4-[[1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4/c1-28-21(27)15-6-10-17(11-7-15)23-19(25)18-3-2-12-24(20(18)26)13-14-4-8-16(22)9-5-14/h2-12H,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMJWWJUOVSBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where a fluorobenzyl group is introduced to the pyridine ring.
Amidation: The carboxylic acid group on the pyridine ring is converted to an amide using reagents like carbodiimides.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further research in drug development. Its potential applications include:
- Anticancer Activity: The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens.
- Anti-inflammatory Effects: There is evidence to suggest that this compound may modulate inflammatory responses.
Anticancer Activity
Recent studies have investigated the anticancer properties of methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate using various cancer cell lines. The following table summarizes key findings:
Case Studies:
- A549 Cell Line Study: The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment primarily through apoptosis induction.
- MCF7 Cell Line Study: In this study, an IC50 value of 12.5 µM was reported, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase, effectively halting cancer cell proliferation.
- HeLa Cell Line Study: Research on HeLa cells indicated an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial efficacy against various bacterial strains. The following table summarizes findings from these studies:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 25 | |
| S. aureus | 15 | |
| P. aeruginosa | 30 |
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The pathways involved can include signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: Similar in structure but lacks the pyridine and amide groups.
4-(4-Fluorobenzyl)pyridine: Contains the pyridine and fluorobenzyl groups but lacks the ester and amide functionalities.
Uniqueness
methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
Methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized by the following molecular formula:
- Molecular Formula : C18H18FNO3
- IUPAC Name : this compound
This compound features a dihydropyridine core, which is known for its biological activity, particularly in cardiovascular and neuroprotective applications.
1. Antioxidant Activity
Research has indicated that compounds with similar structures exhibit antioxidant properties. The antioxidant effectiveness can be measured using assays such as DPPH and ABTS radical scavenging tests. While specific data on this compound is limited, derivatives of dihydropyridine have shown promising results in reducing oxidative stress in various cell types.
2. Anticancer Potential
Compounds containing the dihydropyridine moiety have been studied for their anticancer effects. They can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as MAPK and PI3K/Akt. The presence of the 4-fluorophenyl group may enhance these activities by improving the compound's lipophilicity and cellular uptake.
3. Neuroprotective Effects
Studies have suggested that dihydropyridine derivatives may exhibit neuroprotective properties by preventing neuronal cell death induced by oxidative stress. The potential mechanism involves inhibition of glutamate-induced excitotoxicity, which is critical in neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
A review of literature reveals several studies focusing on similar compounds and their biological activities:
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The electron-rich dihydropyridine ring can donate electrons to free radicals, thus neutralizing them.
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer progression and neurodegeneration.
- Receptor Modulation : The compound may interact with various receptors (e.g., NMDA receptors) that are crucial for neuronal signaling.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate?
- Methodological Answer : Synthesis involves multi-step protocols, including amide bond formation and cyclization. Key steps require Lewis acid catalysts (e.g., ZnCl₂) and precise temperature control (45–60°C). Solvent selection (e.g., DMF or DMSO) and reaction time (1–24 hours) significantly impact yield and purity. Post-synthesis, column chromatography with hexane/EtOH gradients is recommended for purification .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Use a combination of H NMR (e.g., δ = 3.86 ppm for methoxy groups in DMSO-d₆), ESI-MS (e.g., [M+H]⁺ m/z 653), and melting point analysis (e.g., 217–220°C). Cross-validate with IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) functional groups .
Q. What physical properties are critical for experimental handling?
- Methodological Answer : Melting point (287.5–293.5°C) and solubility profiles (e.g., sparingly soluble in water but soluble in polar aprotic solvents like DMSO) dictate storage conditions (−20°C under argon) and formulation strategies for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer : Conduct comparative assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition studies). Analyze structural analogs (e.g., trifluoromethyl or sulfamoyl derivatives from ) to identify substituent-dependent activity trends. Use statistical tools like ANOVA to assess variability in IC₅₀ values .
Q. What computational strategies predict target binding modes and pharmacokinetics?
- Methodological Answer : Perform molecular docking using SMILES/InChI descriptors (e.g., InChI=1S/C22H18F2N4O...) to simulate interactions with COX-2 or kinase targets. Apply QSAR models to predict logP and metabolic stability, validated via in vitro microsomal assays .
Q. How can synthetic yield be improved without compromising purity?
- Methodological Answer : Optimize via Design of Experiments (DoE) to evaluate catalyst loading and solvent ratios. Implement continuous flow systems for exothermic steps and use HPLC (C18 columns, acetonitrile/water mobile phase) for high-purity isolation .
Q. What structural modifications enhance selectivity for biological targets?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃ at the pyridine ring) to improve binding affinity. Compare with analogs in Table 14 (EP 4 374 877 A2) to identify substituents that reduce off-target interactions .
Q. How do researchers address discrepancies in melting points reported across literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
